molecular formula C4H11Cl2FN2 B038946 (3S,4R)-4-Fluoropyrrolidin-3-amine;dihydrochloride CAS No. 125197-38-8

(3S,4R)-4-Fluoropyrrolidin-3-amine;dihydrochloride

Cat. No.: B038946
CAS No.: 125197-38-8
M. Wt: 177.05 g/mol
InChI Key: AWFXFFCLESETAV-KTMCEXHZSA-N
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Description

(3S,4R)-4-Fluoropyrrolidin-3-amine;dihydrochloride is a chemical compound that belongs to the class of fluorinated amines. This compound is characterized by the presence of a fluorine atom attached to the pyrrolidine ring, which imparts unique chemical and biological properties. The dihydrochloride form indicates that the compound is stabilized as a salt with two hydrochloride molecules, enhancing its solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-4-Fluoropyrrolidin-3-amine typically involves the fluorination of a pyrrolidine precursor. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is carried out under controlled conditions to ensure the selective introduction of the fluorine atom at the desired position on the pyrrolidine ring.

Industrial Production Methods

Industrial production of (3S,4R)-4-Fluoropyrrolidin-3-amine;dihydrochloride may involve large-scale fluorination processes using automated reactors to maintain precise temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. The final product is then purified and converted to its dihydrochloride salt form through crystallization or precipitation methods.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-4-Fluoropyrrolidin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the fluorinated amine to its non-fluorinated counterpart.

    Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of non-fluorinated pyrrolidine amines.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

(3S,4R)-4-Fluoropyrrolidin-3-amine;dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (3S,4R)-4-Fluoropyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. This can modulate the activity of the target protein, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    (3S,4R)-3,4-Difluoroproline: Another fluorinated pyrrolidine derivative with distinct conformational properties.

    (3S,4R)-3-Amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic Acid: A compound with similar fluorination but different ring structure.

Uniqueness

(3S,4R)-4-Fluoropyrrolidin-3-amine is unique due to its specific stereochemistry and the presence of a single fluorine atom, which imparts unique chemical reactivity and biological activity compared to other fluorinated pyrrolidine derivatives.

Properties

IUPAC Name

(3S,4R)-4-fluoropyrrolidin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9FN2.2ClH/c5-3-1-7-2-4(3)6;;/h3-4,7H,1-2,6H2;2*1H/t3-,4+;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWFXFFCLESETAV-KTMCEXHZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)F)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H](CN1)F)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11Cl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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